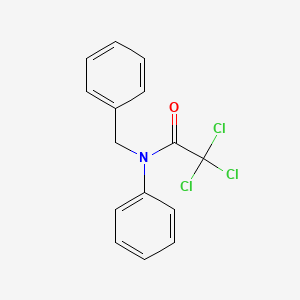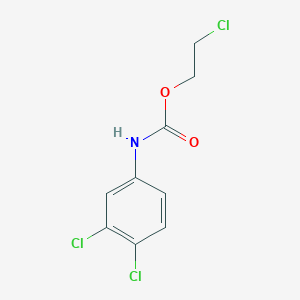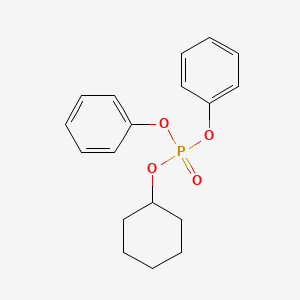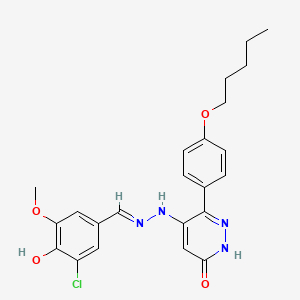
N-benzyl-2,2,2-trichloro-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2,2,2-trichloro-N-phenylacetamide is an organic compound with the molecular formula C15H12Cl3NO It is characterized by the presence of a benzyl group, a trichloroacetamide moiety, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,2,2-trichloro-N-phenylacetamide typically involves the reaction of benzylamine with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2,2,2-trichloro-N-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloroacetamide group is replaced by other nucleophiles.
Reduction Reactions: The trichloroacetamide moiety can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted amides or esters.
Reduction Reactions: Products include primary or secondary amines.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
N-benzyl-2,2,2-trichloro-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-benzyl-2,2,2-trichloro-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The trichloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzyl and phenyl groups contribute to the compound’s lipophilicity, facilitating its interaction with lipid membranes and enhancing its cellular uptake.
Comparación Con Compuestos Similares
N-benzyl-2,2,2-trichloro-N-phenylacetamide can be compared with other similar compounds such as:
N-benzyl-2-chloro-N-phenylacetamide: This compound has a similar structure but with a chloro group instead of a trichloroacetamide moiety.
N-benzyl-N-phenylacetamide: This compound lacks the trichloroacetamide group, making it less reactive in certain chemical reactions.
Benzyl 2,2,2-trichloroacetimidate: This compound has a similar trichloroacetamide group but differs in the presence of an imidate functional group.
Propiedades
Número CAS |
38488-66-3 |
|---|---|
Fórmula molecular |
C15H12Cl3NO |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
N-benzyl-2,2,2-trichloro-N-phenylacetamide |
InChI |
InChI=1S/C15H12Cl3NO/c16-15(17,18)14(20)19(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 |
Clave InChI |
YXYASEBSOHPGRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)

